1-Cyclopropyl-4-methylpyrrolidin-3-one

Descripción general

Descripción

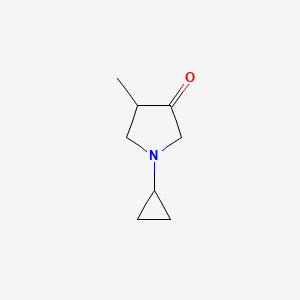

1-Cyclopropyl-4-methylpyrrolidin-3-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a cyclopropyl and a methyl group attached

Métodos De Preparación

The synthesis of 1-Cyclopropyl-4-methylpyrrolidin-3-one can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Análisis De Reacciones Químicas

1-Cyclopropyl-4-methylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclopropyl and methyl groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields .

Aplicaciones Científicas De Investigación

1-Cyclopropyl-4-methylpyrrolidin-3-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-4-methylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparación Con Compuestos Similares

1-Cyclopropyl-4-methylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:

Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry due to their biological activity.

Prolinol: A derivative of pyrrolidine, used as a chiral auxiliary in asymmetric synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Overview

1-Cyclopropyl-4-methylpyrrolidin-3-one (CPMP) is a synthetic compound with the molecular formula CHNO and a molecular weight of 139.19 g/mol. It has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of CPMP, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of CPMP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biochemical effects.

- Enzyme Inhibition : CPMP has been studied for its potential as an enzyme inhibitor. Its structural similarity to other biologically active compounds enables it to fit into the active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : The compound interacts with specific receptors, influencing signaling pathways that are critical for various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of CPMP is crucial for optimizing its biological activity. The following table summarizes key findings related to its structural features and corresponding biological effects:

Biological Activities

CPMP exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that CPMP may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary studies suggest that CPMP can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- CNS Activity : Given its structural similarity to certain psychoactive compounds, CPMP has been investigated for potential neuroactive effects, warranting further exploration in neuropharmacology .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of CPMP on sphingosine kinases (SphK) demonstrated significant inhibition at micromolar concentrations. The compound was found to decrease sphingosine-1-phosphate (S1P) levels in cultured cells, indicating its potential as a therapeutic agent in diseases where S1P signaling is dysregulated .

Case Study 2: Anti-inflammatory Activity

In a model of inflammatory bowel disease (IBD), CPMP showed promise in inhibiting the fractalkine-CX3CR1 pathway, which is known to play a role in immune cell infiltration into inflamed tissues. This suggests that CPMP could be beneficial in treating IBD by modulating immune responses .

Propiedades

IUPAC Name |

1-cyclopropyl-4-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6-4-9(5-8(6)10)7-2-3-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQACTFKFSQQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.